3-Chloropiperidine
Description
3-Chloropiperidine is a heterocyclic amine featuring a piperidine ring substituted with a chlorine atom at the 3-position. This structural motif confers unique reactivity, particularly as an alkylating agent. Its mechanism involves the formation of an aziridinium ion intermediate via nucleophilic displacement of the chloride, enabling covalent modification of nucleophilic sites in biomolecules like DNA and RNA . Recent studies highlight its utility in medicinal chemistry, especially in synthesizing antitumor agents and RNA/DNA crosslinking probes .
Propriétés
IUPAC Name |
3-chloropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUBWBSLSNIUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329902 | |
| Record name | 3-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50564-59-5 | |
| Record name | 3-chloropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications De Recherche Scientifique
Antiviral Applications
1.1 Mechanism of Action Against HIV-1
Recent studies have highlighted the potential of bis-3-chloropiperidines (B-CePs) in targeting the trans-activation response (TAR) element of the HIV-1 genome. These compounds demonstrate a unique ability to form covalent cross-links between guanines in RNA structures, which inhibits the formation of essential RNA-protein complexes necessary for viral replication. The interaction between B-CePs and TAR RNA has been characterized by electrophoresis and mass spectrometry, revealing dose-dependent binding and significant inhibition of nucleocapsid-mediated processes .
1.2 Case Study: B-CePs as RNA Modulators
A study demonstrated that B-CePs could effectively inhibit the chaperone activity of the HIV-1 nucleocapsid protein (NC), leading to decreased formation of TAR/cTAR hybrids. This inhibition was shown to be concentration-dependent, suggesting that B-CePs hold promise as antiviral agents by disrupting critical viral RNA interactions .
Anticancer Applications
2.1 DNA Alkylation and Strand Cleavage
3-Chloropiperidine derivatives have been identified as potent DNA alkylating agents capable of inducing strand cleavage through a mechanism involving the alkylation of nucleobases, particularly guanines. The preferential attack on the N7 position of guanine leads to the formation of mono- and bifunctional adducts, which can inhibit essential DNA-processing enzymes like topoisomerase IIα, a key target in cancer therapy .
2.2 Case Study: Bis-3-Chloropiperidines in Cancer Research
Research has shown that these compounds can induce significant DNA damage, resulting in cell death in cancerous cells. The ability to selectively target nucleophilic sites on DNA allows for potential applications in developing new anticancer therapeutics with improved efficacy against resistant cancer types .
Table 1: Summary of B-CePs Reactivity with RNA and DNA
| Compound | Target | Mechanism | Key Findings |
|---|---|---|---|
| B-CeP 1 | TAR RNA | Covalent cross-linking | Inhibits NC-mediated hybrid formation; low cytotoxicity |
| B-CeP 2 | DNA | Alkylation at N7 guanine | Induces strand cleavage; inhibits topoisomerase IIα |
| B-CeP 3 | General RNA | Alkylation and cross-linking | Effective against various RNA constructs |
Mécanisme D'action
The primary mechanism of action of 3-chloropiperidine involves the formation of an electrophilic aziridinium ion through intramolecular displacement of the chloride. This ion is highly reactive and readily attacked by nucleophiles such as the guanine base in DNA. The resulting covalent adducts can lead to depurination, strand cleavage, and potentially apoptosis of the affected cell .
Comparaison Avec Des Composés Similaires
Structural and Reactivity Comparisons
3-Chloropiperidine vs. 3-Methylpiperidine Hydrochloride
- 3-Methylpiperidine Hydrochloride lacks the reactive chlorine atom, rendering it inert in alkylation reactions. Its primary use is as a building block in organic synthesis, contrasting with this compound’s role in covalent biomolecule modification .
- Key Difference : The chlorine substituent in this compound enables aziridinium ion formation, a critical step in alkylation, absent in 3-methylpiperidine derivatives.
This compound vs. 3-Acetoxypiperidine
- 3-Acetoxypiperidine (synthesized from this compound via acetolysis) replaces chlorine with an acetate group, reducing electrophilicity. This derivative is more stable in aqueous environments but lacks alkylating potency .
- Key Difference : The acetate group diminishes nucleophilic displacement kinetics, making 3-acetoxypiperidine unsuitable for crosslinking applications.
This compound vs. Bis-3-Chloropiperidines
- Bis-3-chloropiperidines (e.g., B-CeP1) feature two this compound moieties linked by a spacer. These compounds exhibit dual alkylation capacity, forming intra- and inter-strand DNA/RNA crosslinks with high efficiency .
- Key Advantage: Bis-derivatives achieve bifunctional adducts (mass increment +262.24 u) more effectively than mono-3-chloropiperidines, which predominantly form mono-adducts (+280.24 u) due to hydrolysis of one chloride .
This compound vs. Aziridines
- Aziridines (three-membered rings) are classic alkylating agents but suffer from high ring strain and off-target reactivity. This compound’s six-membered ring reduces strain, allowing controlled aziridinium ion release and improved selectivity .
- Key Advantage : this compound derivatives exhibit slower aziridinium formation kinetics, enabling targeted alkylation in complex biological systems .
Antitumor Activity
- This compound : Demonstrates DNA cleavage via guanine N7 alkylation, with secondary derivatives showing >50% increased activity in gel electrophoresis assays .
- Chlorambucil (a nitrogen mustard): Less effective in forming inter-strand crosslinks compared to bis-3-chloropiperidines, which bridge contiguous nucleotides (e.g., G+1X+G adducts) .
RNA Crosslinking
- Bis-3-chloropiperidines efficiently crosslink double-stranded RNA (dsRNA), forming adducts detectable by ESI-MS (e.g., mass increments +262.24 u for bifunctional adducts). Mono-3-chloropiperidines primarily hydrolyze in aqueous environments, limiting their utility .
Structure-Activity Relationships (SAR)
Activité Biologique
3-Chloropiperidine is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity, particularly in the context of anticancer research. This article discusses the compound's mechanisms of action, its potential therapeutic applications, and relevant studies that elucidate its biological effects.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a chlorine substituent at the third position. This structure contributes to its reactivity as an alkylating agent, allowing it to interact with nucleic acids and proteins within biological systems. The compound can form reactive intermediates, which are crucial for its biological activity.
The primary mechanism through which this compound exerts its biological effects is through alkylation of DNA . This process involves the formation of covalent bonds between the compound and nucleobases, leading to various types of DNA damage, including:
- Alkylation : The introduction of alkyl groups to DNA bases, primarily targeting guanine residues.
- Depurination : The loss of purine bases from the DNA structure.
- Strand Cleavage : The breaking of phosphodiester bonds in the DNA backbone.
These actions can prevent DNA replication and transcription, ultimately leading to cell death, making this compound a candidate for anticancer therapies .
Case Studies and Experimental Evidence
- Alkylation Studies : Research has demonstrated that bis-3-chloropiperidines can effectively alkylate nucleic acids, resulting in significant DNA cleavage. For instance, experiments using polyacrylamide gel electrophoresis (PAGE) showed dose-dependent alkylation and strand cleavage in double-stranded DNA constructs .
- Topoisomerase Inhibition : A study highlighted the ability of this compound derivatives to inhibit topoisomerase IIα, an enzyme critical in DNA replication and repair. This inhibition correlates with increased cytotoxicity against cancer cells, suggesting potential therapeutic applications .
- Kinetic Analysis : Kinetic studies have provided insights into the reaction mechanisms involving 3-chloropiperidines. The formation of aziridinium ions as reactive intermediates plays a pivotal role in the alkylation process .
Data Tables
Analyse Des Réactions Chimiques
1.1. N-Chlorosuccinimide (NCS) Monochlorination
A novel method for selective mono-chlorination of unsaturated primary amines employs N-chlorosuccinimide (NCS) under controlled temperatures to avoid dichlorination . This approach enables the synthesis of secondary 3-chloropiperidines, which undergo cyclization via catalytic tetrabutylammonium iodide (TBAI) . The reaction forms bicyclic aziridines upon treatment with base, yielding compounds like 7c and 11c , which exhibit enhanced DNA-cleaving activity compared to tertiary analogs .
1.2. Iodide-Mediated Cyclization
Two distinct pathways utilize iodide mediators:
-
Electrolysis : N-pentenylamines cyclize to 3-chloropiperidines under potentiostatic conditions (3.9 V) in an undivided cell, catalyzed by TBAI , with yields up to 95% . This method avoids traditional oxidants, operating via a radical mechanism .
2.1. Aziridinium Ion Formation
3-Chloropiperidines react via bicyclic aziridinium ion intermediates , which alkylate DNA nucleophiles like guanine. The aziridinium ion forms through deprotonation and ring contraction, enabling electrophilic attack .
2.2. DNA Alkylation and Cleavage
-
Adduct Formation : Bis-3-chloropiperidines form mono- and bifunctional adducts with DNA. Mono-alkylation leads to depurination and strand scission at abasic sites, while bifunctional adducts induce cross-linking .
-
Assay Results : Secondary analogs (7c , 11c ) show higher DNA-cleaving activity than tertiary counterparts at 50 μM concentrations .
3.1. Enantiomeric Reactivity
Enantiomers d-1 and l-1 exhibit divergent cytotoxicity:
| Compound | IC₅₀ (nM) | Pancreatic Tumor (BxPC-3) |
|---|---|---|
| d-1 | 6–60 | High activity |
| l-1 | 60–600 | Reduced activity |
| This eudismic ratio (∼40) highlights stereochemical tuning of reactivity . |
3.2. Substituent Effects
Methyl or benzyl substituents enhance cytotoxicity. For example, 3 (with an N-benzyl group) shows improved activity compared to unsubstituted analogs .
4.1. Radical Pathway in Electrolysis
Iodide-mediated electrolysis proceeds via a radical mechanism , as evidenced by the formation of cyclized products under ambient conditions without traditional oxidants .
4.2. Limitations and Challenges
-
Oxidation Sensitivity : Reactive intermediates (e.g., aziridines) may hydrolyze prematurely, reducing activity .
-
Synthetic Failures : NCS/TBAI methods sometimes fail due to side reactions (e.g., oxidation of dimethyl aniline moieties) .
5.1. Anticancer Potential
3-Chloropiperidines outperform chlorambucil in cytotoxicity assays, with IC₅₀ values as low as 6 nM for pancreatic cancer cells .
5.2. Anthelmintic Agents
Bis-3-chloropiperidines show promise against Schistosoma mansoni, with in vitro activity correlating to DNA-alkylating capacity .
Méthodes De Préparation
Iodide-Mediated Electrolysis Cyclization
Description:
This modern, environmentally benign method involves the cyclization of N-pentenylamines or their hydrochloride salts under electrochemical conditions with tetrabutylammonium iodide (TBAI) as a redox catalyst. The process proceeds via an iodide-mediated oxidation, enabling the formation of 3-chloropiperidines without the need for stoichiometric oxidants or hazardous reagents.
- A 20 mL undivided electrochemical cell is charged with TBAI and equipped with a graphite anode and nickel cathode.
- A solution of the unsaturated amine in a mixture of acetonitrile and dichloromethane (19:1) is added.
- Electrolysis is performed at 3.9 V for 2 hours at room temperature.
- The reaction mixture is concentrated, extracted with n-pentane, filtered, and purified by column chromatography.
- Yields up to 95% for various this compound derivatives.
- Mechanistic studies indicate a radical pathway.
- Ambient conditions and mild reagents.
| Entry | Substrate (N-pentenylamine) | Product (this compound) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-Butyl-N-pentenylamine | 1-Butyl-3-chloropiperidine | 77 | Slightly yellow oil |
| 2 | 1-Butyl-3-methylpent-4-enylamine | 1-Butyl-3-chloro-5-methylpiperidine | 79 | d.r. 80:20 |
| 3 | 1-Butyl-3,3-diphenylpent-4-enylamine | 1-Butyl-3-chloro-5,5-diphenylpiperidine | 84 | Slightly yellow oil |
Yields and product details are based on experimental procedures using Method B as described in supporting information.
Monochlorination of Unsaturated Amines with N-Chlorosuccinimide
Description:
A recent approach involves the monochlorination of unsaturated primary amines using N-chlorosuccinimide (NCS) under temperature-controlled conditions to prevent over-chlorination. The resulting intermediates are cyclized (often with catalytic TBAI) to form this compound. The cyclized product can be trapped in situ with a protecting group (e.g., Boc-anhydride) to facilitate purification and storage.
- Unsaturated primary amine is treated with N-chlorosuccinimide at low temperature to achieve selective monochlorination.
- Cyclization is induced with catalytic TBAI.
- The product is trapped with Boc-anhydride, purified, and the protecting group is removed with HCl/dioxane to yield the stable hydrochloride salt.
- High selectivity for monochlorination.
- Yields up to >90% for a variety of secondary 3-chloropiperidines.
- The method allows for easy workup and storage of products as HCl salts.
| Step | Reagent/Condition | Product | Yield (%) |
|---|---|---|---|
| Monochlorination | NCS, low temp | Monochlorinated amine | 85–92 |
| Cyclization | TBAI (cat.), ambient | This compound (Boc-protected) | 88–95 |
| Deprotection | HCl/dioxane | This compound·HCl | >90 |
Yields are representative and may vary with substrate structure.
Ring Expansion from Proline Derivatives
Description:
This classical method uses proline as a chiral starting material. Proline is reduced and functionalized at the nitrogen, followed by chlorination with thionyl chloride. A ring expansion via an aziridinium intermediate yields this compound. This method is particularly useful for preparing enantiopure compounds.
- Proline is reduced with lithium aluminium hydride.
- Nitrogen is functionalized via nucleophilic substitution.
- Chlorination with thionyl chloride induces ring expansion to this compound.
- Stereoselective, enabling access to enantiopure products.
- Less flexible for further functionalization compared to other methods.
| Step | Reagent/Condition | Product | Yield (%) | Stereochemistry |
|---|---|---|---|---|
| Reduction | LiAlH4 | Reduced proline | 80–90 | Retained |
| Functionalization | Alkylating agent | N-functionalized proline | 75–85 | Retained |
| Chlorination & Expansion | SOCl2 | This compound | 60–80 | Stereoselective |
Yields and stereochemical outcomes depend on starting proline enantiomer and reaction conditions.
Comparative Analysis
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Iodide-mediated electrolysis | Green, high yields, mild conditions | Requires electrochemical setup | 70–95 |
| NCS monochlorination + cyclization | High selectivity, easy workup, storable HCl salt | Temperature control critical | 85–95 |
| Proline ring expansion | Access to enantiopure products | Less flexible, moderate yields | 60–80 |
Research Findings and Notes
- The electrochemical method is particularly attractive for scale-up and green chemistry applications due to the avoidance of stoichiometric oxidants and hazardous chlorinating agents.
- The NCS-based monochlorination route offers precise control over chlorination, minimizing side products and facilitating downstream functionalization.
- The proline-based ring expansion is valuable for chiral synthesis but is less adaptable to diverse substitution patterns on the piperidine ring.
Q & A
Q. What established synthesis methods are available for 3-Chloropiperidine, and how are they optimized?
The iodide-mediated electrolysis method is a key synthesis approach, involving electrochemical optimization of reaction parameters such as solvent polarity, temperature, and current density to maximize yield. For example, systematic screening of ammonium salts as electrolytes can enhance reaction efficiency .
Q. What safety protocols should researchers follow when handling this compound?
General laboratory safety guidelines include wearing nitrile gloves, chemical-resistant goggles, and protective clothing to prevent skin/eye contact. Work should be conducted in a fume hood with proper ventilation. While specific protocols for this compound are sparse, analogous chlorinated amines suggest stringent handling to avoid inhalation or dermal exposure .
Q. What analytical techniques are used to characterize this compound and its derivatives?
Electrospray ionization mass spectrometry (ESI-MS) is critical for identifying reaction products, such as mono-alkylation or crosslinking adducts. For example, ESI-MS at 150 mM ammonium acetate can resolve charge states (e.g., 4− or 6−) of DNA adducts, with sodium/ammonium adducts distinguished via spectral analysis .
Q. How should researchers design experiments to evaluate this compound-induced DNA damage?
Key steps include incubating this compound derivatives (e.g., 2–50 μM) with oligodeoxynucleotides (2 μM) at 37°C for 2 hours, followed by ESI-MS analysis. Controls should account for hydrolysis and base elimination artifacts. Experimental replication and blinding are essential to mitigate bias .
Q. How should a literature review for this compound studies be structured?
Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like SciFinder to identify synthesis protocols, toxicity data, and mechanistic studies. Gaps in understanding DNA adduct stability or topoisomerase II interactions should guide hypothesis formulation .
Advanced Research Questions
Q. How can researchers distinguish mono-alkylation from crosslinking adducts in this compound-DNA interaction studies?
ESI-MS charge-state analysis (e.g., 4− for crosslinked vs. 3− for single-stranded adducts) coupled with enzymatic digestion (e.g., exonuclease treatment) can isolate adduct types. Hydrolysis products (e.g., 3-hydroxyl derivatives) must be quantified to avoid misinterpretation .
Q. What methodological considerations ensure reproducibility in this compound experiments?
Document reaction conditions (solvent, temperature, reagent purity) and instrument parameters (e.g., ESI-MS voltage, buffer composition). Use standardized protocols for DNA incubation and adduct purification. Reproduce key findings from primary literature as validation .
Q. How can contradictions in cytotoxic mechanism data for this compound derivatives be resolved?
Conduct comparative dose-response studies to clarify whether DNA alkylation or topoisomerase II inhibition dominates. Use knockout cell lines (e.g., TOP2A-deficient) to isolate mechanisms. Meta-analyses of existing data can identify confounding variables like solvent effects .
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives?
Employ design-of-experiments (DoE) frameworks to test variables (e.g., electrolysis duration, iodide concentration). High-throughput screening with LC-MS monitoring can rapidly identify optimal yields. Computational modeling (e.g., DFT) may predict reactive intermediates .
Q. What are the implications of base hydrolysis/elimination in this compound-DNA studies?
Hydrolysis products (e.g., 3-hydroxyl) indicate competing non-covalent interactions, complicating adduct quantification. Base elimination (e.g., alkylated guanine loss) suggests pH-dependent instability, requiring buffered conditions (pH 7.4) to minimize artifacts. These findings necessitate rigorous kinetic studies .
Methodological Guidance
- Data Presentation : Include ESI-MS spectra with annotated charge states and adduct symbols (see Fig. 1 in ). Tables should compare reaction yields under varying conditions .
- Statistical Analysis : Use ANOVA for dose-response comparisons and Tukey’s test for post-hoc analysis. Report confidence intervals (95%) for adduct quantification .
- Ethical Compliance : For in vitro studies, adhere to institutional biosafety protocols. Document ethical approvals if using human cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
